molecular formula C12H16ClN3O B6609869 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 2866308-41-8

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

Cat. No.: B6609869
CAS No.: 2866308-41-8
M. Wt: 253.73 g/mol
InChI Key: ZZAUSBBDTICSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a 1,2,4-oxadiazole ring, and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: This can be achieved through cyclization reactions involving amidoximes and isatoic anhydrides. The reaction is often carried out in a NaOH-DMSO medium at ambient temperature.

  • Introduction of the benzyl group: The benzyl group can be introduced through a benzyl halide in the presence of a suitable base.

  • Introduction of the propan-2-amine moiety: This step involves the reaction of the intermediate with propan-2-amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced forms of the compound.

  • Substitution: Introduction of different functional groups.

Scientific Research Applications

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: The compound is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(5-Benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride is compared with other similar compounds, such as:

  • 4-(5-Benzyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride: This compound has a similar benzyl group and oxadiazole ring but differs in the presence of a piperidine ring.

  • 2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring but differ in the substitution pattern and functional groups.

Properties

IUPAC Name

2-(5-benzyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-12(2,13)11-14-10(16-15-11)8-9-6-4-3-5-7-9;/h3-7H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAUSBBDTICSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=N1)CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.